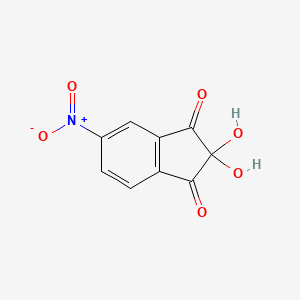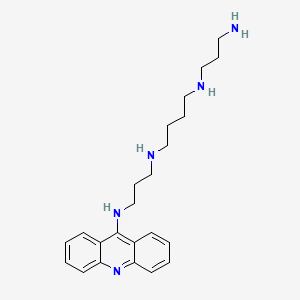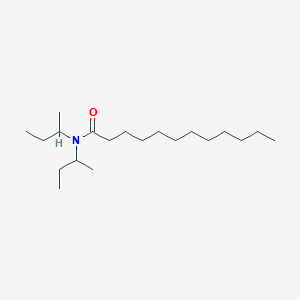![molecular formula C36H56N2O2 B14333835 N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline CAS No. 110504-63-7](/img/structure/B14333835.png)
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline is a complex organic compound with the molecular formula C36H56N2O2 It is characterized by a long docosyl chain attached to an aniline group, which is further substituted with a nitrophenyl ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Docosyl Chain: The docosyl chain can be synthesized through a series of reactions starting from simpler hydrocarbons.
Attachment of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction.
Introduction of the Nitrophenyl Ethenyl Moiety: This step involves the reaction of the aniline derivative with a nitrophenyl ethenyl compound under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction temperatures, and purification methods to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the aniline moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-Docosyl-4-[2-(4-aminophenyl)ethenyl]aniline: Similar structure but with an amino group instead of a nitro group.
N-Docosyl-4-[2-(4-methylphenyl)ethenyl]aniline: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific chemical functionalities.
Properties
CAS No. |
110504-63-7 |
|---|---|
Molecular Formula |
C36H56N2O2 |
Molecular Weight |
548.8 g/mol |
IUPAC Name |
N-docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline |
InChI |
InChI=1S/C36H56N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32-37-35-28-24-33(25-29-35)22-23-34-26-30-36(31-27-34)38(39)40/h22-31,37H,2-21,32H2,1H3 |
InChI Key |
HBYGBFSIGJSGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
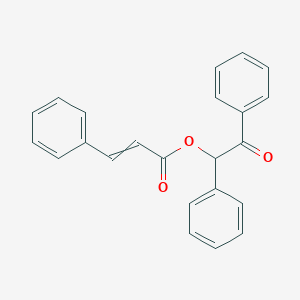
![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)

![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
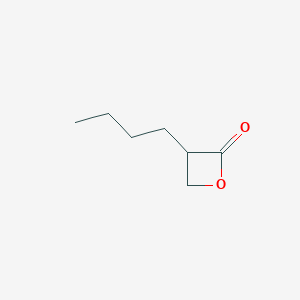
![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)

